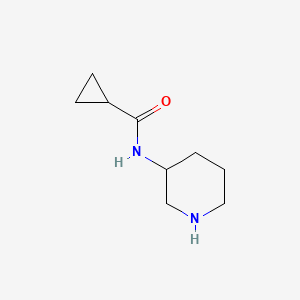

N-(Piperidin-3-YL)cyclopropanecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-piperidin-3-ylcyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9(7-3-4-7)11-8-2-1-5-10-6-8/h7-8,10H,1-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXSBDNCEBIBQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001281851 | |

| Record name | N-3-Piperidinylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062404-66-3 | |

| Record name | N-3-Piperidinylcyclopropanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1062404-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-3-Piperidinylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Piperidin 3 Yl Cyclopropanecarboxamide and Its Derivatives

Strategies for Cyclopropanecarboxamide (B1202528) Core Formation

The fundamental step in the synthesis of N-(piperidin-3-YL)cyclopropanecarboxamide is the creation of the amide bond that links the cyclopropane (B1198618) moiety to the piperidine (B6355638) ring.

Amide Bond Formation Reactions

The most direct and widely employed method for constructing the cyclopropanecarboxamide core is through the coupling of cyclopropanecarboxylic acid with a suitable 3-aminopiperidine derivative. This reaction is a classic example of amide bond formation, a cornerstone of organic and medicinal chemistry. researchgate.net

The process typically involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. A variety of coupling reagents can be utilized to facilitate this transformation. Common examples include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to enhance efficiency and minimize side reactions like racemization. mdpi.comresearchgate.net Phosphonium and uronium salts, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), are also effective coupling agents. researchgate.net

The general reaction scheme involves the reaction of the activated cyclopropanecarboxylic acid with the primary or secondary amine of the piperidine ring to form the stable amide linkage. The choice of solvent and base is crucial for optimizing the reaction conditions. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common solvents, while tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are often used as proton scavengers.

Recent advancements have also explored greener and more efficient methods for amide bond formation. These include one-pot procedures that utilize thioester intermediates, mimicking nature's strategy for peptide bond formation, thereby avoiding the need for traditional, often hazardous, coupling reagents. nih.govresearchgate.netrsc.org

Functionalization of the Piperidine Ring System

To explore the structure-activity relationship (SAR) and optimize the pharmacological properties of this compound derivatives, modification of the piperidine ring is a key strategy. This is typically achieved through reactions targeting the nitrogen atom of the piperidine ring.

N-Alkylation and N-Acylation Reactions

N-alkylation introduces an alkyl group onto the piperidine nitrogen. This can be accomplished by reacting the parent this compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net Common bases for this transformation include potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like DMF. researchgate.net Care must be taken to control the stoichiometry of the alkylating agent to avoid the formation of quaternary ammonium (B1175870) salts. researchgate.net

N-acylation involves the introduction of an acyl group to the piperidine nitrogen. This is typically achieved by reacting the piperidine derivative with an acyl chloride or a carboxylic acid in the presence of a coupling agent. beilstein-journals.org This reaction is analogous to the core amide bond formation but occurs at the piperidine nitrogen. These reactions allow for the introduction of a wide variety of substituents, which can significantly impact the molecule's biological activity. nih.govwhiterose.ac.uk

Introduction of Diverse Substituents

The N-alkylation and N-acylation reactions serve as gateways to introducing a vast array of chemical functionalities onto the piperidine ring. Aryl and heteroaryl groups can be introduced through N-arylation reactions, often catalyzed by transition metals like palladium or copper. These reactions, such as the Buchwald-Hartwig amination, allow for the formation of a carbon-nitrogen bond between the piperidine and an aromatic system.

Furthermore, a diverse range of alkyl and acyl groups can be appended to the piperidine nitrogen. nih.govwhiterose.ac.uk These substituents can be simple or complex, linear or branched, and can contain various functional groups. The strategic introduction of these diverse substituents is a critical component of lead optimization in drug discovery, enabling the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profile. nih.gov

Stereoselective Synthesis Approaches for this compound Isomers

The 3-position of the piperidine ring in this compound is a stereocenter. As the biological activity of chiral molecules often resides in a single enantiomer, the development of stereoselective synthetic methods is of paramount importance.

Approaches to obtain enantiomerically pure isomers include the use of chiral starting materials, such as enantiopure 3-aminopiperidine derivatives. Alternatively, asymmetric synthesis can be employed, where a chiral catalyst or auxiliary is used to induce stereoselectivity in a key bond-forming step. For instance, asymmetric cyclopropanation reactions can be used to generate chiral cyclopropane carboxylic acid precursors. researchgate.netsoton.ac.uk

Kinetic resolution is another powerful technique for separating enantiomers. whiterose.ac.uk This method involves reacting a racemic mixture with a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantioenriched starting material from the product. whiterose.ac.uk

Purification and Isolation Techniques

The synthesis of this compound and its derivatives invariably requires robust purification methods to isolate the desired products from reaction mixtures containing starting materials, reagents, and byproducts.

Column chromatography is a fundamental and widely used technique for the purification of these compounds. nih.gov Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of organic solvents, such as ethyl acetate (B1210297) and hexane, with the polarity adjusted to achieve optimal separation.

Recrystallization is an effective method for purifying solid compounds. whiterose.ac.uk This technique relies on the differential solubility of the desired product and impurities in a particular solvent or solvent system at different temperatures. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the pure compound crystallizes out, leaving the impurities in the solution.

High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, is a high-resolution purification technique used to separate and isolate pure compounds from complex mixtures. mdpi.commdpi.com Chiral HPLC, which utilizes a chiral stationary phase, is an indispensable tool for the separation of enantiomers, a critical step in the development of stereochemically pure drug candidates. mdpi.commdpi.com

Advanced Spectroscopic and Structural Elucidation of N Piperidin 3 Yl Cyclopropanecarboxamide Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Regiochemical Analysisniscpr.res.inias.ac.innih.govresearchgate.net

Proton (¹H) NMR Applications for Piperidine (B6355638) Ring and Cyclopropane (B1198618) Geometryniscpr.res.inias.ac.inresearchgate.netcreative-proteomics.com

Proton NMR is particularly sensitive to the local chemical environment and spatial orientation of hydrogen atoms. In the case of N-(Piperidin-3-YL)cyclopropanecarboxamide, the piperidine ring typically adopts a chair conformation to minimize steric strain. ias.ac.in The orientation of the substituent at the C3 position (the cyclopropanecarboxamide (B1202528) group) can be either axial or equatorial, and this is discernible from the coupling constants (J-values) of the C3 proton with its neighbors.

A large coupling constant (typically > 8 Hz) between the C3 proton and adjacent axial protons would indicate an axial-axial relationship, suggesting the C3 proton is axial and the substituent is equatorial. Conversely, smaller coupling constants are indicative of axial-equatorial or equatorial-equatorial relationships. The chemical shifts of the piperidine ring protons are also informative; axial protons are generally more shielded (appear at a lower ppm value) than their equatorial counterparts.

The cyclopropane ring protons exhibit complex splitting patterns due to geminal and vicinal coupling. The distinct chemical shifts and coupling constants for these protons provide definitive evidence for the presence of the cyclopropyl (B3062369) group.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |

|---|---|---|---|

| Piperidine H-2, H-6 (axial) | 2.6-2.8 | m | - |

| Piperidine H-2, H-6 (equatorial) | 3.0-3.2 | m | - |

| Piperidine H-3 (axial) | 3.8-4.1 | m | J(H3a, H2a) ≈ 10-12, J(H3a, H4a) ≈ 10-12 |

| Piperidine H-4, H-5 | 1.5-1.9 | m | - |

| Amide N-H | 7.5-8.5 | d | J(NH, H3) ≈ 7-9 |

| Cyclopropane CH | 1.3-1.5 | m | - |

| Cyclopropane CH₂ | 0.7-0.9 | m | - |

Carbon (¹³C) NMR for Structural Backbone Characterizationniscpr.res.inias.ac.inresearchgate.net

Carbon-13 NMR provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. For this compound, the carbonyl carbon of the amide group is particularly deshielded, appearing at a high chemical shift (typically 170-175 ppm). The carbons of the piperidine ring appear in the aliphatic region (typically 25-55 ppm), while the cyclopropane carbons are highly shielded and appear at very low chemical shifts (typically 5-20 ppm). This technique is crucial for confirming the number of carbon atoms and the presence of key functional groups. acs.org

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| Amide C=O | 172.0 |

| Piperidine C-2 | 46.5 |

| Piperidine C-3 | 49.0 |

| Piperidine C-4 | 30.5 |

| Piperidine C-5 | 24.0 |

| Piperidine C-6 | 45.0 |

| Cyclopropane CH | 14.0 |

| Cyclopropane CH₂ | 7.5 |

Two-Dimensional NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC) for Connectivity and Stereochemistryias.ac.inresearchgate.net

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning signals and elucidating complex structural features.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, helping to trace the connectivity of protons within the piperidine and cyclopropane rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This is essential for assigning the carbon signals based on the more easily assigned proton spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. A key correlation would be observed between the amide N-H proton and the piperidine C-3, as well as between the cyclopropane protons and the amide carbonyl carbon, confirming the attachment of the cyclopropanecarboxamide group to the piperidine ring at the C-3 position. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is invaluable for determining stereochemistry. For example, a NOESY correlation between the C3 proton and an axial proton at C5 would provide strong evidence for the equatorial orientation of the cyclopropanecarboxamide substituent.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragment Analysisniscpr.res.inias.ac.in

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, soft ionization techniques like Electrospray Ionization (ESI) would typically show a prominent protonated molecular ion peak [M+H]⁺, confirming the molecular weight of the compound. unl.pt

Under harsher ionization conditions, such as Electron Ionization (EI), or through tandem mass spectrometry (MS/MS), the molecule fragments in a predictable manner. A common and diagnostic fragmentation pathway for amides is the cleavage of the N-CO bond. nih.govrsc.org This would result in the formation of a cyclopropyl acylium cation and a neutral piperidine fragment, or a protonated piperidine fragment and a neutral ketene. Further fragmentation of the piperidine ring can also occur, providing additional structural confirmation. whitman.edumiamioh.edu

Table 3: Predicted Mass Spectrometry Fragments for this compound (Molecular Weight: 168.24)

| m/z | Ion | Proposed Fragment Structure/Origin |

|---|---|---|

| 169.13 | [M+H]⁺ | Protonated Molecular Ion |

| 85.09 | [C₅H₁₁N₂]⁺ | Loss of cyclopropanecarbonyl group |

| 84.08 | [C₅H₁₀N]⁺ | Fragmentation of the piperidine ring |

| 69.03 | [C₄H₅O]⁺ | Cyclopropyl acylium ion from N-CO cleavage |

X-ray Crystallography for Absolute Stereochemistry and Hydrogen-Bonding Network Determinationniscpr.res.inwhitman.edu

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute stereochemistry. For a chiral molecule like this compound, this technique can unambiguously determine the R or S configuration at the C3 stereocenter.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing, most notably hydrogen-bonding networks. nih.gov In the crystal lattice of this compound, it is expected that the amide N-H group and the piperidine N-H group would act as hydrogen bond donors, while the amide carbonyl oxygen would act as a hydrogen bond acceptor. researchgate.net These interactions create supramolecular assemblies that stabilize the crystal structure. nih.gov The analysis provides a detailed picture of the solid-state conformation, which can be compared with the solution-state conformation determined by NMR.

Table 4: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 9.7 Å, b = 8.9 Å, c = 9.8 Å, β = 101.4° |

| Key Bond Length (C=O) | 1.24 Å |

| Key Bond Length (C-N amide) | 1.33 Å |

| H-Bond (N-H···O=C) Distance | 2.9 Å |

Chromatographic Methods (e.g., High-Performance Liquid Chromatography, HPLC) for Purity Assessment and Separation of Isomersnih.gov

Chromatographic techniques are essential for assessing the purity of this compound and for separating different isomers. High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose.

Using a reversed-phase column (e.g., C18), a single sharp peak in the chromatogram indicates a high degree of purity. The area of this peak can be used to quantify the compound. This method is crucial for quality control in synthetic chemistry.

If the compound is synthesized as a racemic mixture (an equal mixture of R and S enantiomers), chiral HPLC is required for their separation. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times (retention times). nih.gov This allows for the isolation and characterization of individual enantiomers. Similarly, HPLC can be used to separate diastereomers if other chiral centers are present in the analogs. nih.gov

Table 5: Example HPLC Method for Chiral Separation

| Parameter | Condition |

|---|---|

| Instrument | HPLC with UV Detector (e.g., at 210 nm) |

| Column | Chiral Stationary Phase (e.g., Chiralpak AD-H) |

| Mobile Phase | Hexane:Isopropanol (e.g., 80:20 v/v) with additive |

| Flow Rate | 1.0 mL/min |

| Expected R_t (Enantiomer 1) | ~10.5 min |

| Expected R_t (Enantiomer 2) | ~12.3 min |

Structure Activity Relationship Sar Studies of N Piperidin 3 Yl Cyclopropanecarboxamide Derivatives

Impact of Substitutions on the Piperidine (B6355638) Nitrogen (N-1) on Biological Activity

The nitrogen atom at the 1-position (N-1) of the piperidine ring is a common site for chemical modification to modulate the potency and pharmacokinetic properties of ligands. Research on related piperidine-3-carboxamide scaffolds has demonstrated that the nature of the substituent at N-1 is a critical determinant of biological activity.

In a study of piperidine-3-carboxamide derivatives targeting cathepsin K, various benzenesulfonyl groups were introduced at the N-1 position. The electronic properties of the substituents on the phenylsulfonyl moiety significantly influenced inhibitory potency. A clear trend emerged where electron-withdrawing groups on the phenyl ring resulted in higher potency compared to electron-donating groups. nih.gov For instance, a 4-chloro substitution was found to be more favorable for activity than 2-chloro or 3-chloro substitutions. nih.gov This suggests that the electronic landscape of the N-1 substituent plays a key role in the interaction with the target protein.

Further analysis of related heterocyclic structures indicates that the basicity of the N-1 substituent can also be a determining factor. In a series of piperidinothiosemicarbazones, the activity decreased in the order of piperidine > pyrrolidine (B122466) > morpholine (B109124) when substituted at the C-6 position of a pyridine (B92270) ring. mdpi.com This trend correlates with the basicity of these cyclic amines, implying that a more basic substituent may be favorable for activity in certain contexts. mdpi.com These findings underscore the importance of systematic exploration of alkyl, aryl, and heterocyclic groups at the N-1 position to fine-tune the biological activity of N-(Piperidin-3-YL)cyclopropanecarboxamide derivatives.

| Compound ID | R1 Substituent | Inhibitory Activity (IC50, µM) |

|---|---|---|

| H-1 | H | 0.89 |

| H-7 | 4-Cl | 0.15 |

| H-8 | 2-Cl | 0.24 |

| H-9 | 3-Cl | 0.08 |

| H-10 | 4-Br | 0.18 |

| H-12 | 4-CH3 | 0.95 |

Influence of Cyclopropane (B1198618) Ring Modifications on Target Binding

The cyclopropane ring is a key structural feature in many pharmacologically active compounds, valued for its ability to introduce conformational rigidity and improve metabolic stability. bohrium.comiris-biotech.de In the context of this compound, this three-membered ring serves not only as a rigid scaffold but also as a crucial element for orienting substituents for optimal target engagement. iris-biotech.de

The conformational constraint imposed by the cyclopropane ring helps to position the adjacent pharmacophore groups into a specific orientation, which can lead to a more favorable entropic contribution upon binding to a receptor. iris-biotech.de This rigidity can be particularly useful for fixing the geometry of a molecule, which is beneficial for SAR studies. iris-biotech.de Furthermore, replacing flexible alkyl groups, which are susceptible to CYP450-mediated oxidation, with a cyclopropyl (B3062369) group can enhance the metabolic stability of a compound. iris-biotech.de

Studies on other cyclopropane-containing molecules have shown that its orientation and substitution are critical. For example, in cyclopropyl-epothilone analogues, the stereochemical configuration of the cyclopropane moiety itself has a profound impact on biological activity. nih.gov Analogues where the cyclopropane was oriented similarly to the natural epoxide configuration were highly potent, while other isomers were significantly less active. nih.gov This highlights that the precise spatial arrangement of the cyclopropane ring is vital for correct alignment within the binding pocket of a biological target. nih.gov Modifications involving decoration of the cyclopropane moiety, such as adding halogenated phenyl rings, have also been shown to significantly improve inhibitory activity in other classes of compounds, suggesting that the cyclopropane ring can serve as a scaffold for further functionalization. nih.gov

Stereochemical Effects on Pharmacological Potency and Selectivity (e.g., (R) vs. (S) isomers)

The piperidine ring in this compound contains a stereocenter at the 3-position. As is common with chiral drugs, the two enantiomers, (R) and (S), can exhibit significant differences in their pharmacological profiles, including potency, selectivity, and metabolism. researchgate.net The distinct three-dimensional arrangement of atoms in each enantiomer leads to differential interactions with chiral biological targets like receptors and enzymes.

The synthesis of enantiomerically pure derivatives of related compounds, such as 3-(piperidin-3-yl)-1H-indoles, has been a key step in evaluating the pharmacological importance of this stereocenter. nih.gov By separating the racemic mixture into its individual (R) and (S) isomers, researchers can assess the activity of each enantiomer independently. nih.gov In many cases, one enantiomer (the eutomer) is responsible for the majority of the desired pharmacological effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

While specific data comparing the (R) and (S) isomers of this compound are not detailed in the provided context, the principles of stereochemistry strongly suggest that the configuration at the C-3 position would be a critical determinant of its activity. The precise orientation of the cyclopropanecarboxamide (B1202528) group relative to the piperidine ring will dictate how the molecule fits into its binding site. Therefore, isolating and testing the individual enantiomers is an essential step in the optimization of this chemical scaffold.

Contributions of Linker Modifications to the Overall SAR Profile

The amide group in this compound acts as a linker connecting the piperidine and cyclopropane moieties. The linker region is critical for maintaining the correct distance and relative orientation between these two key structural components. Modifications to this linker can significantly impact a compound's biological activity by altering its conformational flexibility, hydrogen bonding capacity, and metabolic stability.

Studies on other complex molecules have shown that even subtle changes to a linker can lead to substantial differences in potency. For instance, in a series of STAT3 inhibitors built on an N-methylglycinamide scaffold, replacing a methylene (B1212753) (-CH2-) group in the linker with an alanine (B10760859) or proline residue, particularly with (R)-stereochemistry, led to improved inhibitory activity and selectivity. aku.edu This demonstrates that introducing conformational constraints or additional interaction points within the linker can enhance binding affinity.

The stability of the linker is also a crucial factor. In the development of the tyrosine kinase inhibitor Cabozantinib, a chemically unstable acyl thiourea (B124793) linker was replaced by a more robust cyclopropyl-1,1-dicarboxamide linker, which significantly improved the compound's pharmacological performance. iris-biotech.de For this compound, modifications could include replacing the amide with bioisosteres (e.g., reverse amides, sulfonamides, or stable esters) to probe the importance of the hydrogen bond donor and acceptor features and to modulate pharmacokinetic properties. The systematic replacement of internucleoside phosphate (B84403) linkages with amide linkages in siRNAs has also shown that the precise position of the amide bond is critical for biological function, further emphasizing the linker's importance. nih.gov

Comparative SAR Analysis with Related Amide-Containing Compounds

To better understand the SAR of this compound, it is useful to compare it with structurally related amide-containing compounds. These comparisons can provide insights into the specific roles of the piperidine, cyclopropane, and amide moieties across different chemical scaffolds and biological targets.

N-(piperidin-4-yl)benzamide Derivatives: This class of compounds features the amide linkage at the 4-position of the piperidine ring instead of the 3-position. SAR studies on these derivatives, developed as activators of hypoxia-inducible factor 1 (HIF-1) pathways, highlight the importance of the substitution pattern on the benzamide (B126) portion for antitumor activity. nih.gov Comparing these with 3-substituted analogues helps to elucidate the optimal substitution vector on the piperidine ring for a given biological target.

Piperidine-3-carboxamide Derivatives: These compounds are isomeric to the title compound, with the positions of the carbonyl and NH groups of the amide linker reversed. As seen in the development of cathepsin K inhibitors, the N-1 position of the piperidine ring is a key handle for modification, with electron-withdrawing substituents enhancing potency. nih.gov This provides a direct parallel to potential SAR trends for this compound.

N-(piperidinyl)-pyrazole-carboxamide Derivatives (e.g., SR141716): This cannabinoid CB1 receptor antagonist features a more complex N-piperidinyl-amide structure. SAR studies have extensively probed the aminopiperidine region, showing that steric bulk and the length of substituents are critical for receptor affinity. nih.gov A quantitative SAR model for this series indicated that ligands exceeding a certain length would have reduced potency, providing valuable information on the spatial constraints of the binding pocket. nih.gov

Cyclopropane-containing Amide Derivatives: In a broad study of antimicrobial agents, various amide derivatives containing a cyclopropane ring were synthesized. The results showed that aryl amides generally possessed higher antibacterial activity than fatty amides, and the type and position of substituents on the aryl ring were significant. mdpi.com This reinforces the importance of the group attached to the amide carbonyl, which in the title compound is the cyclopropane ring, known for its favorable properties. iris-biotech.de

| Compound Class | Key Structural Feature | Key SAR Findings | Reference |

|---|---|---|---|

| This compound | Amide at C-3; Cyclopropane on carbonyl | Activity is sensitive to N-1 substitution, stereochemistry at C-3, and linker properties. | nih.gov |

| N-(piperidin-4-yl)benzamide | Amide at C-4; Phenyl on carbonyl | Substitutions on the benzamide ring are critical for activity. | nih.gov |

| Piperidine-3-carboxamide | Carbonyl at C-3; Amide N is exocyclic | Electron-withdrawing groups at N-1 enhance potency. | nih.gov |

| N-(piperidinyl)-pyrazole-carboxamide | N-linked piperidine; Pyrazole-amide | Steric and proximity requirements in the aminopiperidine region are crucial for affinity. | nih.gov |

Biological Activity and Molecular Mechanisms of Action of N Piperidin 3 Yl Cyclopropanecarboxamide Analogs

Enzyme Inhibition Profiles

Analogs of N-(Piperidin-3-YL)cyclopropanecarboxamide have been investigated for their potential to inhibit a variety of enzymes implicated in numerous disease pathways. The following sections detail the inhibitory profiles of these compounds against specific enzyme targets.

Kinase Inhibition

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

While extensive research has been conducted on kinase inhibitors, publicly available information specifically identifying this compound analogs as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-dependent kinase-associated protein kinase (GAK), p21-activated kinase 4 (PAK4), or the Janus Kinase (JAK) family is limited.

However, a structurally related analog, (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide, known as AZD7762, has been identified as a potent inhibitor of Checkpoint Kinase 1 (CHK1). This compound, while not a cyclopropanecarboxamide (B1202528), shares the core N-(piperidin-3-yl)amide substructure. AZD7762 is a potent, ATP-competitive inhibitor of CHK1 with a half-maximal inhibitory concentration (IC50) of 5 nM. nih.gov

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| AZD7762 | CHK1 | 5 |

Histone Lysine (B10760008) Demethylase Inhibition

Histone lysine demethylases are enzymes that play a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histone proteins. The KDM5 family of demethylases, in particular, has been implicated in cancer.

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism and is often upregulated in cancer cells. Inhibition of NAMPT is a promising strategy for cancer therapy.

Fragment-based screening and structure-based design have led to the identification of potent NAMPT inhibitors containing a trans-2-(pyridin-3-yl)cyclopropanecarboxamide moiety. One of the most potent analogs identified is N-(4-((1-propyl-1H-pyrazol-4-yl)sulfonyl)phenyl)-2-(pyridin-3-yl)cyclopropanecarboxamide (compound 39), which exhibits a NAMPT IC50 of 0.0051 μM. nih.gov

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound 39 | NAMPT | 0.0051 |

Heat Shock Protein 90 (HSP90) Inhibition

Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the folding and stability of a large number of client proteins, many of which are oncoproteins. HSP90 is a key target in cancer drug discovery.

Despite the extensive research into HSP90 inhibitors, a thorough search of publicly available scientific literature did not yield specific examples of this compound analogs with demonstrated inhibitory activity against HSP90.

Receptor Ligand Activity

In addition to enzyme inhibition, analogs of this compound have been explored for their ability to bind to and modulate the activity of cell surface receptors.

Melatonin (B1676174) Receptor Agonism (MT1, MT2)

The melatonin receptors, MT1 and MT2, are G protein-coupled receptors that are central to the regulation of circadian rhythms. Agonists of these receptors are used in the treatment of sleep disorders.

A series of N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives have been synthesized and evaluated for their activity at the rat MT1 and MT2 receptors. nih.gov Within this series, compound 18b was identified as an agonist for both the MT1 and MT2 receptors. nih.gov While its agonist activity has been established, specific Ki or EC50 values for this compound are not provided in the available literature.

Muscarinic Acetylcholine (B1216132) Receptor Allosteric Modulation (e.g., M1 receptor)

Analogs of this compound are being investigated as allosteric modulators of muscarinic acetylcholine receptors, particularly the M1 subtype. The M1 receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and is crucial for cognitive processes such as learning and memory. nih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site used by the endogenous ligand, acetylcholine. nih.gov This interaction can subtly change the receptor's shape, leading to either an increase (positive allosteric modulation, PAM) or a decrease (negative allosteric modulation, NAM) in the receptor's response to acetylcholine.

The development of M1-selective PAMs is a key strategy for treating cognitive deficits associated with Alzheimer's disease and schizophrenia. nih.govnih.gov Unlike direct-acting agonists, PAMs only enhance the signal when the natural neurotransmitter is present, which may lead to a more controlled physiological response and fewer side effects. The major metabolite of clozapine, N-desmethylclozapine (NDMC), is an M1 allosteric agonist and is believed to contribute to the drug's efficacy in treating schizophrenia. nih.gov Research into piperidine-containing structures has led to the identification of potent and selective M1 PAMs, demonstrating the potential of this chemical class to yield novel therapeutics for neurological and psychiatric disorders. nih.gov

C-C Chemokine Receptor Type 5 (CCR5) Interaction

The C-C Chemokine Receptor Type 5 (CCR5) is another important target for which this compound analogs could be designed. CCR5 is a key receptor in the immune system, primarily known for its role in inflammation and as a co-receptor for HIV-1 entry into T-cells. The interaction between CCR5 and its chemokine ligands, such as RANTES (CCL5), mediates the migration of leukocytes to sites of inflammation.

Due to its involvement in significant pathologies, including HIV, cancer, and neuroinflammation, CCR5 is a major drug target. Small molecules that can interact with and modulate CCR5 activity are of great therapeutic interest. While direct studies on this compound analogs and CCR5 are emerging, the broader class of piperidine-containing molecules has been explored for interaction with various G-protein coupled receptors. The development of antagonists or allosteric modulators for CCR5 could offer therapeutic benefits by preventing immune cell recruitment in inflammatory diseases or by blocking viral entry.

Cellular Pathway Modulation

Effects on Cell Proliferation and Cell Cycle Progression (e.g., in cancer cell lines)

A significant area of investigation for this compound analogs is their potential as anticancer agents. Many piperidine (B6355638) and piperazine (B1678402) derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines. nih.govnih.gov These compounds often exert their effects by inducing cell cycle arrest, thereby halting the uncontrolled division of cancer cells. biorxiv.org

The mechanism of action frequently involves the modulation of key proteins that regulate the cell cycle, such as cyclin-dependent kinases (CDKs) and their associated cyclins. For instance, some indole-amide derivatives have been shown to inhibit cancer cell proliferation by up-regulating the anti-proliferative protein p21, a CDK inhibitor that can induce cell cycle arrest. mdpi.com Studies on various cancer cell lines, including those from colon, breast, prostate, and lung cancers, have shown that piperidine-based compounds can inhibit cell growth with IC50 values in the low micromolar to nanomolar range. nih.govnih.govmdpi.com

| Compound Class | Cancer Cell Line | Observed Effect | IC50 / GI50 Value |

| Piperidine-carboxamides | DU-145 (Prostate) | Antiproliferative, Tubulin inhibition | 120 nM |

| Indole-Amide Derivatives | HT29 (Colorectal) | Inhibition of proliferation, Apoptosis induction | 2.61 µM |

| Indole-Amide Derivatives | PC3 (Prostate) | Inhibition of proliferation | 0.39 µM |

| Arylpiperazine Derivatives | A549 (Lung), Hela (Cervical) | Anticancer activity | Not specified |

| Glycan Analogs | HCT-116 (Colorectal) | Antiproliferative | 0.026 µM |

This table presents a summary of findings for structurally related compound classes to illustrate the potential mechanisms and potencies of this compound analogs.

Regulation of Transcriptional Pathways (e.g., inositol (B14025) phosphate (B84403) pathway, HIF-1α)

The biological effects of this compound analogs are mediated through their influence on specific intracellular signaling pathways.

Inositol Phosphate Pathway: The modulation of M1 muscarinic receptors is directly linked to the inositol phosphate signaling cascade. M1 receptors are coupled to Gq/11 proteins, and their activation stimulates phospholipase C. nih.gov This enzyme cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C. By allosterically modulating the M1 receptor, analogs can therefore regulate this entire downstream pathway, which is critical for neuronal excitability and synaptic plasticity. The application of synthetic, metabolically-stable analogs of inositol pyrophosphates has been crucial in studying these pathways. mdpi.com

HIF-1α Pathway: The hypoxia-inducible factor 1-alpha (HIF-1α) pathway is a master regulator of the cellular response to low oxygen levels (hypoxia), a common feature of solid tumors. nih.gov Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates genes involved in angiogenesis, metabolism, and cell survival, promoting tumor growth. nih.gov Several small molecules have been identified that can either induce or inhibit HIF-1α activity. nih.gov Given the broad anticancer potential of piperidine derivatives, investigating the ability of this compound analogs to interfere with the HIF-1α pathway is a promising avenue for developing novel cancer therapies. nih.gov

Modulation of Immune and Inflammatory Responses

The piperidine scaffold is present in molecules that exhibit significant immunomodulatory activity. nih.gov The interaction with chemokine receptors like CCR5 provides a direct mechanism for influencing immune responses. By blocking or modulating CCR5, these compounds could prevent the migration of inflammatory cells, such as T-lymphocytes and macrophages, to tissues, thereby reducing inflammation. This could be beneficial in autoimmune diseases and chronic inflammatory conditions. Furthermore, some compounds have been shown to possess immunostimulant properties, enhancing the activity of lymphocytes, which could be advantageous in immunotherapy contexts. nih.gov The diverse biological activities of these analogs suggest a complex interplay with the immune system that warrants further investigation.

Preclinical Pharmacological Activity Spectrum (e.g., anticancer, neuroprotective, antiparasitic potential)

The structural framework of this compound has given rise to analogs with a broad spectrum of potential therapeutic applications demonstrated in preclinical studies. The combination of the piperidine ring, a common feature in many CNS-active drugs, and the cyclopropane (B1198618) group, known for its presence in various biologically active molecules, creates a versatile platform for drug discovery. nih.gov

The preclinical potential of these analogs spans several key therapeutic areas:

Anticancer: As detailed previously, numerous analogs show potent antiproliferative effects against a wide range of cancer cell lines, including those of the prostate, colon, and breast. nih.govbiorxiv.orgnih.gov The mechanisms often involve cell cycle arrest and inhibition of crucial cellular components like tubulin. nih.gov

Neuroprotective: Through the positive allosteric modulation of M1 muscarinic receptors, these compounds have the potential to enhance cognitive function and offer a therapeutic approach for neurodegenerative diseases like Alzheimer's and psychiatric disorders such as schizophrenia. nih.gov

Antiparasitic: Although a less explored area for this specific scaffold, related heterocyclic compounds have shown promise. For example, Niclosamide, which contains a salicylanilide (B1680751) structure, is an FDA-approved antiparasitic drug that is also being repurposed for its anticancer effects. This highlights the potential for scaffolds with proven bioactivity to be explored for new indications.

| Potential Therapeutic Area | Target/Mechanism | Preclinical Evidence |

| Oncology | Inhibition of cell proliferation, Cell cycle arrest, Tubulin inhibition, CDC42 inhibition. nih.govnih.gov | Demonstrated cytotoxicity in various cancer cell lines (prostate, breast, lung, colon). nih.govmdpi.com |

| Neurology/Psychiatry | Positive allosteric modulation of M1 muscarinic receptors. nih.govnih.gov | Potential to improve cognitive deficits in models of Alzheimer's disease and schizophrenia. nih.gov |

| Immunology | Modulation of chemokine receptors (e.g., CCR5), Regulation of lymphocyte activity. nih.gov | Potential to reduce inflammation in autoimmune models or stimulate immune responses. |

| Infectious Disease | Various (e.g., enzyme inhibition, receptor antagonism) | Broad potential based on the known activities of piperidine and cyclopropane-containing compounds. |

Computational Chemistry and Molecular Modeling of N Piperidin 3 Yl Cyclopropanecarboxamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure, which in turn dictates its reactivity. substack.com These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a staple in computational chemistry. mdpi.com

For N-(Piperidin-3-YL)cyclopropanecarboxamide, DFT can be used to calculate a variety of molecular properties, including orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential maps, and atomic charges. These calculations help identify the most reactive sites within the molecule. For instance, the nitrogen and oxygen atoms are expected to be nucleophilic centers, while the carbonyl carbon is an electrophilic site.

Density Functional Theory (DFT) is a powerful tool for elucidating the step-by-step pathways of chemical reactions. mdpi.com By modeling the potential energy surface of a reaction, researchers can identify stable intermediates and the high-energy transition states that connect them. This provides a detailed understanding of the reaction's feasibility, kinetics, and selectivity.

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the methodology is well-established for similar systems. For example, DFT has been used to investigate the mechanism of Pd-catalyzed functionalization of piperidine (B6355638), revealing a multi-step cycle involving C-H activation and oxidative addition. acs.org Similar computational approaches could be applied to predict the outcomes and optimize the synthesis of this compound or its derivatives. For instance, the cyclization of piperidine carboxamides to form other heterocyclic systems has been analyzed theoretically, demonstrating how computational analysis can complement experimental findings. researchgate.net Theoretical studies on the deprotonation of cyclopropanecarboxamides have also been performed, highlighting the role of molecular conformation on reaction selectivity. researchgate.net

Molecular Docking Simulations for Ligand-Target Binding Pose Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is critical in drug discovery for predicting the binding mode of a potential drug molecule within the active site of its biological target. nih.gov

The N-(piperidin-3-yl) scaffold is a key component in various pharmacologically active agents. For example, derivatives of N-(piperidin-3-yl)pyrimidine-5-carboxamide have been designed as potent renin inhibitors for the treatment of hypertension. researchgate.netnih.gov In such studies, molecular docking would be employed to visualize how these molecules fit into the renin active site. The piperidine's basic amine is often crucial for forming key interactions, such as with the catalytic aspartic acid residues in renin. bohrium.comchemrxiv.org Similarly, N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives have been explored as melatonin (B1676174) receptor ligands, where docking would help understand their binding to MT1 and MT2 receptors. nih.gov These simulations guide chemists in modifying the ligand's structure to improve binding affinity and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often used to study the physical movements of atoms and molecules over time. researchgate.net An MD simulation provides a dynamic view of the ligand-receptor complex, revealing its stability, conformational changes, and the network of interactions that hold it together. nih.govresearchgate.net

For a complex involving a derivative of this compound, an MD simulation could track the stability of the docked pose. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to ensure the complex remains stable throughout the simulation. nih.gov Furthermore, MD simulations can reveal the flexibility of different parts of the molecule and the receptor, providing insights into induced-fit mechanisms and the role of solvent molecules in the binding process. nih.gov This detailed understanding of binding dynamics is invaluable for optimizing lead compounds in drug design.

Ligand-Based and Structure-Based Drug Design Approaches

The this compound scaffold has been utilized in both ligand-based and structure-based drug design strategies. researchgate.netthieme-connect.com

Ligand-Based Drug Design (LBDD) relies on the knowledge of other molecules that bind to the biological target of interest. biosolveit.de If a set of active compounds containing the piperidine carboxamide moiety is known, their common structural features (pharmacophore) can be identified. This pharmacophore model can then be used to design new molecules, like derivatives of this compound, that are predicted to have similar biological activity. researchgate.net

Structure-Based Drug Design (SBDD) leverages the three-dimensional structural information of the target protein, typically obtained from X-ray crystallography. A prime example is the development of renin inhibitors, where the crystal structure of renin bound to an initial fragment hit was used to guide the design of more potent N-(piperidin-3-yl)pyrimidine-5-carboxamides. researchgate.netnih.govbohrium.com By observing the binding mode in the crystal structure, researchers could rationally introduce modifications to the N-(piperidin-3-yl) moiety to optimize interactions with the S1/S3 binding pockets of the enzyme, leading to a massive increase in potency. researchgate.netnih.gov

Machine Learning Applications in Reaction Design and Optimization

Machine learning (ML) is an emerging tool in chemistry that can predict reaction outcomes, suggest optimal reaction conditions, and even aid in the discovery of new synthetic routes. beilstein-journals.orgnih.gov These models are trained on large datasets of chemical reactions and can identify complex patterns that are not obvious to human chemists. chemrxiv.org

While specific applications of ML to the synthesis of this compound may not be widely published, the general framework is applicable. An ML model could be trained on a database of amidation reactions or reactions involving piperidine scaffolds to predict the optimal catalyst, solvent, and temperature for its synthesis. researchgate.net This approach, often combined with high-throughput experimentation, can significantly accelerate the process of reaction optimization, reducing the time and resources required to develop efficient synthetic pathways. arxiv.org

Prediction of Drug-Likeness Parameters (e.g., Lipinski's Rule of Five criteria)

"Drug-likeness" is a qualitative concept used in drug discovery to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug in humans. researchgate.net One of the most widely used guidelines is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

The properties of this compound can be calculated and evaluated against these criteria. nih.gov

| Parameter | Value | Lipinski's Rule of Five | Compliance |

| Molecular Weight | 168.24 g/mol | < 500 Da | Yes |

| XLogP3-AA | 0.2 | ≤ 5 | Yes |

| Hydrogen Bond Donor Count | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptor Count | 2 | ≤ 10 | Yes |

As shown in the table, this compound fully complies with Lipinski's Rule of Five. Its low molecular weight, balanced lipophilicity, and appropriate number of hydrogen bond donors and acceptors suggest that it has favorable physicochemical properties for development as an orally bioavailable drug. This favorable profile is a key reason why its core structure is explored in various drug design programs. researchgate.netthieme-connect.com

Preclinical Pharmacokinetic and Metabolic Investigations of N Piperidin 3 Yl Cyclopropanecarboxamide Analogs

In Vitro Metabolic Stability Assessments (e.g., microsomal intrinsic clearance)

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. In vitro assays using liver microsomes are standard for assessing this stability and calculating intrinsic clearance (CLint), a measure of the inherent metabolic rate of a compound by liver enzymes.

Studies on a series of N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives, developed as melatonin (B1676174) receptor ligands, demonstrated that specific analogs possess favorable metabolic stability. nih.gov For instance, compounds 11f and 18b were found to have a human microsomal intrinsic clearance comparable to that of ramelteon, a known melatonin receptor agonist. nih.gov This suggests that these analogs are not subject to rapid first-pass metabolism, a desirable characteristic for orally administered drugs.

The structural configuration of the piperidine (B6355638) ring and its substituents significantly influences metabolic stability. Research on related piperidine- and piperazine-containing structures highlights key structure-metabolism relationships. For example, replacing a piperidine ring with bicyclic bioisosteres like 1-azaspiro[3.3]heptane has been shown to improve metabolic stability in human liver microsomes. researchgate.net In one study, the intrinsic clearance was significantly different between a piperidine-containing compound and its spirocyclic analogs. researchgate.net

Similarly, investigations into a series of piperazin-1-ylpyridazines revealed that they suffered from rapid in vitro intrinsic clearance, with initial compounds having microsomal half-lives (t½) of approximately 2-3 minutes in mouse and human liver microsomes (MLM/HLM). nih.gov However, through strategic structural modifications, the in vitro intrinsic clearance was improved by more than 50-fold, achieving half-lives of over 100 minutes. nih.govresearchgate.net These findings underscore the potential to enhance the metabolic stability of N-(Piperidin-3-YL)cyclopropanecarboxamide analogs through targeted chemical modifications.

| Compound | Description | Species | Microsomal Half-life (t½, min) | Intrinsic Clearance (CLint) | Source |

|---|---|---|---|---|---|

| Compound 1 | Piperazin-1-ylpyridazine analog | Mouse (MLM) | ~2 | High | nih.gov |

| Compound 1 | Piperazin-1-ylpyridazine analog | Human (HLM) | ~3 | High | nih.gov |

| Compound 29 | Modified Piperazin-1-ylpyridazine analog | Mouse (MLM) | 113 | Low | nih.gov |

| Compound 29 | Modified Piperazin-1-ylpyridazine analog | Human (HLM) | 105 | Low | nih.gov |

| Compound 11f | N-arylpiperdin-3-yl-cyclopropane carboxamide | Human (HLM) | Data not specified | Comparable to ramelteon | nih.gov |

| Compound 18b | N-arylpiperdin-3-yl-cyclopropane carboxamide | Human (HLM) | Data not specified | Comparable to ramelteon | nih.gov |

Identification of Metabolites and Proposed Metabolic Pathways

Understanding the biotransformation of drug candidates is essential for identifying active or potentially toxic metabolites. In vitro studies using liver microsomes coupled with advanced analytical techniques like high-resolution mass spectrometry are employed to elucidate these metabolic pathways.

For piperidine-containing compounds, metabolism is often mediated by cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform. nih.govnih.gov The primary metabolic routes typically involve Phase I oxidation reactions.

A study on MNP001 , a piperidine analog of 3-carbamyl compounds, identified the major metabolic pathway as CYP3A4-mediated oxidation. nih.gov The primary metabolite was a tetrahydropyridine (B1245486) product (MNP001-M4 ), formed through oxidation of the piperidine ring. nih.gov

Other common metabolic transformations observed in related structures include hydroxylation, O-dealkylation, and cyclization. mdpi.com For example, the in vitro metabolism of KRO-105714, a complex piperazine derivative, in human liver microsomes resulted in four metabolites generated through monohydroxylation, O-demethylation, and C-demethylation, all primarily formed by CYP3A4. nih.gov Metabolite identification studies on other piperazine-based series have shown that oxidation can occur on various parts of the molecule, including aromatic rings and the core heterocyclic structure. researchgate.net

These findings suggest that the metabolic pathways for this compound analogs would likely involve:

Oxidation of the piperidine ring: This is a common metabolic hotspot for piperidine-containing drugs, potentially leading to hydroxylated derivatives or the formation of a tetrahydropyridine ring.

Hydroxylation of the cyclopropyl (B3062369) or aryl moieties: Aromatic and aliphatic hydroxylation are common metabolic reactions.

N-dealkylation: If N-substituents are present on the piperidine nitrogen, dealkylation could be a possible metabolic route.

| Parent Compound | Metabolite | Metabolic Pathway | Mediating Enzyme | Source |

|---|---|---|---|---|

| MNP001 | MNP001-M4 | Oxidation (Tetrahydropyridine formation) | CYP3A4 | nih.gov |

| KRO-105714 | M1, M2 | Monohydroxylation | CYP3A4 | nih.gov |

| KRO-105714 | M3 | O-demethylation | CYP3A4 | nih.gov |

| KRO-105714 | M4 | C-demethylation | CYP3A4 | nih.gov |

| Isopropoxy benzene (B151609) guanidine | Multiple | Hydroxylation, O-dealkylation, Cyclization, Hydrolysis | Not specified | mdpi.com |

In Vivo Pharmacokinetic Characterization in Animal Models (e.g., bioavailability, volume of distribution, half-life, clearance)

In vivo pharmacokinetic studies in animal models, such as rats and mice, are crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile in a whole-organism system. nih.gov These studies provide key parameters that help predict human pharmacokinetics.

For the piperidine analog MNP001 , an in vivo study in a rat model revealed rapid absorption following administration. nih.gov The compound exhibited broad distribution, slow systemic clearance, and a low but pharmacologically relevant oral bioavailability. nih.gov The low bioavailability was potentially attributed to the compound's low aqueous solubility in the gastrointestinal tract. nih.gov Despite this, plasma levels remained above the minimum effective concentration for an extended period. nih.gov

Key pharmacokinetic parameters determined in such animal studies include:

Bioavailability (F%) : The fraction of an administered dose that reaches the systemic circulation.

Volume of Distribution (Vd) : An apparent volume into which the drug distributes in the body to produce the observed plasma concentration. A large Vd suggests extensive tissue distribution.

Half-life (t½) : The time required for the drug concentration in the plasma to decrease by half.

Clearance (CL) : The volume of plasma cleared of the drug per unit of time, indicating the efficiency of drug elimination.

Area Under the Curve (AUC) : The total drug exposure over time.

Pharmacokinetic studies in murine models for other compounds have shown how these parameters are determined following oral administration. nih.gov For instance, studies measure peak serum levels (Cmax), time to reach peak levels (Tmax), and elimination half-life, which collectively describe the compound's behavior in the body. nih.gov The data from these preclinical animal models are essential for selecting promising candidates for further development. researchgate.net

| Parameter | Description | Finding | Source |

|---|---|---|---|

| Absorption | Rate of drug entry into systemic circulation | Rapid | nih.gov |

| Distribution | Extent of drug dissemination into tissues | Broad | nih.gov |

| Clearance | Rate of drug removal from the body | Slow systemic clearance | nih.gov |

| Oral Bioavailability | Fraction of oral dose reaching circulation | Low but pharmacologically relevant | nih.gov |

Research Methodologies and Techniques

Cell-Based Assays for Biological Activity Evaluation

Cell-based assays are fundamental in determining the biological effect of a chemical compound on living cells. These assays can measure a wide range of cellular responses, including proliferation, viability, and specific pathway modulation. For compounds like N-(Piperidin-3-YL)cyclopropanecarboxamide and its derivatives, these tests are the first step in identifying potential therapeutic activity.

Proliferation Assays: These assays quantify the ability of a compound to inhibit cell growth. They are crucial in oncology research for identifying potential anti-cancer agents. Studies on related N-arylpiperidine-3-carboxamide derivatives have utilized such assays on human melanoma A375 cells to determine antiproliferative activity. nih.govnih.gov The primary metric derived from these experiments is the IC50 value, which represents the concentration of a compound required to inhibit cell proliferation by 50%.

Reporter Gene Assays: These assays are used to study the regulation of gene expression. A reporter gene (e.g., luciferase or β-galactosidase) is linked to a specific genetic regulatory element. If a compound activates or inhibits a signaling pathway that controls this element, a change in the reporter gene's activity will be observed, often as a luminescent or colorimetric signal. This technique is valuable for screening compounds against specific cellular targets.

IC50/EC50 Determination: The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics for quantifying a compound's potency. The IC50 value measures how much of a substance is needed to inhibit a specific biological process by half, while the EC50 measures the concentration required to provoke a response halfway between the baseline and maximum effect. For example, in the evaluation of N-arylpiperidine-3-carboxamide derivatives for antimelanoma activity, dose-dependent responses were measured to establish IC50 and EC50 values for inducing a senescence-like phenotype. nih.gov

Table 1: Illustrative Example of Cell-Based Assay Data This table is an example of how data from cell-based assays is typically presented and does not represent actual experimental results for this compound.

| Compound Series | Cell Line | Assay Type | Endpoint | Result (IC50) |

| Piperidine-3-carboxamide Derivative | A375 (Melanoma) | Proliferation | Cell Count | 0.03 µM |

| Piperidine-3-carboxamide Derivative | A375 (Melanoma) | Phenotypic Screen | Senescence | 0.04 µM |

| NAMPT Inhibitor | A2780 (Ovarian) | Proliferation | Cell Viability | 0.00049 µM |

Biochemical Assays for Enzyme Inhibition and Binding Affinity

Biochemical assays are performed in vitro using purified cellular components, such as enzymes or receptors, to directly measure a compound's interaction with its molecular target. These assays are essential for understanding the mechanism of action and for optimizing lead compounds.

ADP-Glo™ Assay: This is a luminescent assay platform used to measure the activity of any ADP-generating enzyme, most notably kinases. The assay quantifies the amount of ADP produced in an enzymatic reaction, which is directly proportional to enzyme activity. The luminescent signal allows for a highly sensitive and high-throughput method to screen for enzyme inhibitors. nih.gov This assay is particularly useful for profiling kinase inhibitors and determining their IC50 values. whiterose.ac.uk

Fluorescence Polarization (FP) Binding Assay: FP assays are used to measure the binding affinity between a small molecule and a larger protein. The technique is based on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light. When it binds to a larger protein, its rotation slows significantly, leading to an increase in fluorescence polarization. This method allows for the direct measurement of binding and the determination of the dissociation constant (Kd), a measure of binding affinity.

Transcriptomic Analysis

Transcriptomic analysis involves the study of the complete set of RNA transcripts produced by an organism or cell population under specific conditions. This provides a snapshot of the genes that are actively being expressed.

RNA-Seq: RNA sequencing (RNA-seq) is a high-throughput sequencing technique used to reveal the presence and quantity of RNA in a biological sample at a given moment. In drug discovery, RNA-seq can be used to understand how a compound alters gene expression profiles in treated cells. This can help identify the mechanism of action, uncover off-target effects, and discover biomarkers of drug response. For instance, analyzing cells before and after treatment with a compound can reveal which cellular pathways are perturbed.

Protein Crystallization and Co-crystallography for Ligand-Protein Complex Structures

Understanding the three-dimensional structure of a compound bound to its protein target is invaluable for structure-based drug design.

Protein Crystallization and Co-crystallography: This technique involves growing a crystal of the target protein while it is in a complex with the ligand (the compound of interest). The resulting co-crystal is then exposed to an X-ray beam. The way the crystal diffracts the X-rays allows for the calculation of the electron density and, subsequently, the precise atomic structure of the protein-ligand complex. This structural information reveals the specific amino acid residues involved in binding and the orientation of the compound in the active site. Such insights are critical for optimizing a compound's affinity and selectivity. While the crystal structure of this compound itself is not described in the literature, the structures of piperidine (B6355638) and its derivatives are routinely determined to understand their conformation. ed.ac.ukstrath.ac.uk

Fragment-Based Screening Approaches

Fragment-based drug discovery (FBDD) is a strategy for identifying lead compounds that starts by screening small, low-molecular-weight chemical fragments (typically <300 Da). whiterose.ac.uk this compound is an archetypal fragment, possessing desirable properties such as three-dimensional shape and functional groups for chemical elaboration.

In FBDD, libraries of fragments are screened for weak but efficient binding to a protein target. whiterose.ac.ukdtu.dk Because of their small size, fragments are more likely to find small pockets on the protein surface and can be more efficient at sampling chemical space than larger molecules. Once a binding fragment is identified (a "hit"), its structure is often determined via co-crystallography. Medicinal chemists then use this structural information to grow the fragment, adding functional groups to create a larger, more potent molecule with high affinity and selectivity. rsc.org The piperidine scaffold is a common and valuable starting point in such FBDD campaigns. whiterose.ac.uk

Conclusion and Future Research Directions

Synthesis and Optimization Challenges of N-(Piperidin-3-YL)cyclopropanecarboxamide Derivatives

The synthesis of this compound derivatives, while achievable, presents several challenges that necessitate careful optimization of reaction conditions. Key hurdles include ensuring stereochemical integrity, managing the reactivity of the piperidine (B6355638) ring, and achieving efficient amide bond formation.

One of the primary challenges lies in the stereoselective synthesis of the piperidine and cyclopropane (B1198618) rings. The biological activity of these compounds is often highly dependent on the specific stereoisomers. For instance, in the development of N-arylpiperidine-3-carboxamide derivatives as senescence-inducing agents in melanoma, the S-configuration of the piperidine ring was found to be significantly more potent than the R-configuration. nih.gov Achieving high diastereoselectivity in cyclopropanation reactions is also crucial and can be influenced by the choice of reagents and catalysts. nih.gov

The amide coupling of the 3-aminopiperidine moiety with cyclopropanecarboxylic acid or its derivatives is another critical step that requires optimization. The nucleophilicity of the amine on the piperidine ring can be influenced by substituents, and standard coupling reagents may not always provide optimal yields. reddit.comreddit.com Researchers often need to screen various coupling agents, bases, and solvents to identify conditions that minimize side reactions and maximize yield. For example, the use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a suitable base is a common strategy for difficult amide bond formations. researchgate.net

Furthermore, the synthesis of substituted piperidine precursors can be complex. While numerous methods exist for the synthesis of piperidine derivatives, achieving the desired substitution pattern, particularly with control over stereochemistry, can be challenging and may involve multi-step sequences. nih.gov Optimization of each step in the synthetic route is essential for the efficient and scalable production of these analogs for further biological evaluation.

Elucidation of Novel Biological Targets and Pathways for this compound Analogs

Recent research has begun to uncover a diverse range of biological targets for this compound analogs, extending beyond their initial areas of investigation. The elucidation of the specific signaling pathways modulated by these compounds is a key area for future research.

Melatonin (B1676174) Receptors: Derivatives of this compound have been identified as novel ligands for melatonin receptors (MT1 and MT2). nih.gov These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating circadian rhythms. The binding of these analogs to MT1 and MT2 receptors can initiate a cascade of intracellular signaling events, primarily through the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. mdpi.com Future research will likely focus on delineating the specific downstream effects of these analogs on the melatonin receptor pathway and their potential therapeutic applications in sleep disorders and other circadian rhythm-related conditions.

Cathepsin K: A series of novel piperidine-3-carboxamide derivatives have shown potent inhibitory activity against Cathepsin K, a cysteine protease predominantly expressed in osteoclasts and involved in bone resorption. nih.govnih.gov The inhibition of Cathepsin K by these compounds represents a promising therapeutic strategy for osteoporosis. nih.govresearchgate.net The mechanism of action involves the binding of the inhibitor to the active site of the enzyme, preventing the degradation of bone matrix proteins like type I collagen. nih.gov Further studies are needed to understand the precise molecular interactions and the downstream effects on osteoclast function and bone metabolism.

NLRP3 Inflammasome: The piperidine moiety is a common feature in molecules that modulate the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, a key component of the innate immune system. researchgate.netnih.govmdpi.com Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Some piperidine-containing compounds have been shown to inhibit the activation of the NLRP3 inflammasome, thereby reducing the release of pro-inflammatory cytokines such as IL-1β. nih.govnih.gov The potential for this compound analogs to modulate this pathway warrants further investigation, which could open up new therapeutic avenues for a range of inflammatory conditions.

Senescence Induction in Melanoma: N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in human melanoma cells. nih.gov Senescence is a state of irreversible cell cycle arrest, and its induction in cancer cells is a potential anti-cancer strategy. The precise signaling pathways triggered by these compounds to induce senescence are yet to be fully elucidated but likely involve complex cellular stress responses.

Development of Advanced Computational Models for this compound Research

The development of advanced computational models is poised to significantly accelerate the discovery and optimization of this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are powerful tools for understanding the molecular basis of their activity and for designing novel analogs with improved properties.

QSAR Modeling: 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to build predictive models for the biological activity of these compounds. nih.govcapes.gov.br These models can identify the key steric, electrostatic, and hydrophobic features of the molecules that are crucial for their interaction with a specific biological target. For instance, QSAR studies on melatonin receptor ligands have provided valuable insights into the structural requirements for high-affinity binding. nih.gov

Molecular Docking: Molecular docking simulations can be used to predict the binding mode of this compound analogs within the active site of their target proteins. This information is invaluable for understanding the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern ligand binding. For example, docking studies of piperidine-3-carboxamide derivatives into the active site of Cathepsin K have revealed the importance of specific interactions for inhibitory activity. nih.gov

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the ligand-receptor interactions over time, offering insights into the conformational changes that occur upon ligand binding and the stability of the complex. mdpi.com These simulations can help to refine the binding poses predicted by molecular docking and can provide a more accurate estimation of the binding free energy. MD simulations are particularly useful for studying the dynamic nature of GPCRs like the melatonin receptors and for understanding how ligand binding modulates their function.

The integration of these computational approaches can guide the rational design of new this compound analogs with enhanced potency, selectivity, and pharmacokinetic properties, thereby reducing the time and cost associated with experimental screening.

Strategic Directions for Preclinical Development of this compound Analogs

The preclinical development of this compound analogs requires a well-defined strategy to assess their therapeutic potential and safety profile before they can be advanced to clinical trials. Key considerations include the establishment of robust in vivo models of disease, a thorough evaluation of their pharmacokinetic and pharmacodynamic properties, and a comprehensive assessment of their safety and toxicology.

A critical first step is the selection of appropriate animal models that accurately recapitulate the human disease state. For analogs targeting CNS disorders, such as those acting on melatonin receptors, preclinical studies in models of sleep disturbance or other circadian rhythm disorders will be essential. nih.govresearchgate.netresearchgate.net For compounds aimed at treating osteoporosis, in vivo models of bone loss, such as ovariectomized rodents, will be necessary to demonstrate efficacy. nih.gov

A comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial. nih.gov Understanding their pharmacokinetic profile, including their bioavailability and brain penetration for CNS-targeted agents, is essential for determining the appropriate dosing regimen for further studies. nih.gov Pharmacodynamic studies will establish the relationship between drug concentration and the observed pharmacological effect, providing evidence of target engagement in vivo.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(Piperidin-3-YL)cyclopropanecarboxamide, and how can purity be optimized?

- Synthetic Routes : Common methods involve coupling cyclopropanecarboxylic acid derivatives with piperidine scaffolds. For example, chiral building blocks like N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide (CAS 252906-74-4) are used to ensure stereochemical control . Patent literature suggests using sulfonyl or pyridinyl groups to modify the core structure, as seen in derivatives like N-(pyridin-2-ylsulfonyl)cyclopropanecarboxamide .

- Purity Optimization : Employ HPLC or LC-MS for purity assessment (>95%). Recrystallization in ethanol or DMSO is recommended based on solubility profiles .

Q. How should researchers address solubility challenges in in vitro assays for this compound?

- Methodology :

- Solvent Selection : Use DMSO (75 mg/mL) for stock solutions, with ethanol (5 mg/mL) as an alternative. Avoid aqueous buffers due to insolubility in water .

- Data Table :

| Solvent | Solubility (25°C) |

|---|---|

| DMSO | 198.27 mM |

| Ethanol | 13.21 mM |

| Water | Insoluble |

Q. What safety protocols are critical when handling This compound and its analogs?

- Safety Measures :

- Wear PPE (gloves, goggles) to avoid skin/eye contact .

- Follow controlled substance guidelines for structural analogs (e.g., para-Methylcyclopropylfentanyl derivatives) to mitigate misuse risks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Approach :

- Core Modifications : Introduce substituents on the piperidine ring (e.g., bromo, aminopiperidinyl groups) to enhance CHK1 inhibition (e.g., GDC-0575, IC₅₀ < 10 nM) .